Octahydro-8,8-dimethylnaphthalene-1-methanol
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Overview
Description
Octahydro-8,8-dimethylnaphthalene-1-methanol: is a chemical compound with the molecular formula C13H23O and a molecular weight of 195.32112 g/mol . It is characterized by its octahydro structure, which indicates that it is a fully hydrogenated derivative of naphthalene, with two methyl groups and a methanol group attached to the naphthalene ring system .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of octahydro-8,8-dimethylnaphthalene-1-methanol typically involves the hydrogenation of 8,8-dimethylnaphthalene-1-methanol. This process can be carried out using a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions .
Industrial Production Methods: : In an industrial setting, the production of this compound may involve continuous flow hydrogenation reactors to ensure efficient and scalable production. The reaction conditions are optimized to achieve high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Octahydro-8,8-dimethylnaphthalene-1-methanol can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form various hydrogenated derivatives.
Substitution: It can participate in substitution reactions where the methanol group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a catalyst such as Pd/C.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under appropriate conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of more hydrogenated derivatives.
Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
Chemistry: : Octahydro-8,8-dimethylnaphthalene-1-methanol is used as an intermediate in organic synthesis, particularly in the synthesis of complex organic molecules .
Biology: : In biological research, it can be used as a model compound to study the behavior of hydrogenated naphthalene derivatives in biological systems .
Industry: : In the industrial sector, it is used in the production of specialty chemicals and as a precursor for the synthesis of various functional materials .
Mechanism of Action
The mechanism of action of octahydro-8,8-dimethylnaphthalene-1-methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Octahydro-1-methylnaphthalene: Similar structure but lacks the additional methyl group.
Decahydronaphthalene: Fully hydrogenated naphthalene without any substituents.
Tetralin (1,2,3,4-tetrahydronaphthalene): Partially hydrogenated naphthalene with different hydrogenation pattern.
Uniqueness: : Octahydro-8,8-dimethylnaphthalene-1-methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties compared to other hydrogenated naphthalene derivatives .
Properties
CAS No. |
93840-26-7 |
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Molecular Formula |
C13H24O |
Molecular Weight |
196.33 g/mol |
IUPAC Name |
(8,8-dimethyl-2,3,4,4a,5,6,7,8a-octahydro-1H-naphthalen-1-yl)methanol |
InChI |
InChI=1S/C13H24O/c1-13(2)8-4-7-10-5-3-6-11(9-14)12(10)13/h10-12,14H,3-9H2,1-2H3 |
InChI Key |
AWBKAHZYBYMGQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC2C1C(CCC2)CO)C |
Origin of Product |
United States |
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